Benzyl 4-propylpiperazine-1-carboxylate
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Overview
Description
Benzyl 4-propylpiperazine-1-carboxylate: is a chemical compound with the molecular formula C15H22N2O2 . It is a derivative of piperazine, a heterocyclic organic compound that is commonly used in the synthesis of various pharmaceuticals and bioactive molecules. The compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperazine ring and a propyl group attached to the fourth position of the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-propylpiperazine-1-carboxylate typically involves the reaction of benzyl chloroformate with 4-propylpiperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-propylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Benzyl 4-propylpiperazine-1-carboxylate is used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules. It serves as a building block for the development of new drugs and therapeutic agents.
Biology: In biological research, the compound is used to study the effects of piperazine derivatives on biological systems. It is used in the development of new drugs targeting specific biological pathways.
Medicine: The compound has potential applications in the treatment of various medical conditions, including neurological disorders and infectious diseases. It is being investigated for its potential as an antiviral and antibacterial agent.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is used as a precursor for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Benzyl 4-propylpiperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- Benzyl 4-methylpiperazine-1-carboxylate
- Benzyl 4-ethylpiperazine-1-carboxylate
- Benzyl 4-butylpiperazine-1-carboxylate
Comparison: Benzyl 4-propylpiperazine-1-carboxylate is unique due to the presence of the propyl group, which can influence its chemical and biological properties. Compared to its methyl, ethyl, and butyl analogs, the propyl derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific applications in drug development and research.
Properties
IUPAC Name |
benzyl 4-propylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-8-16-9-11-17(12-10-16)15(18)19-13-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWNRPJBJZSYQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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